molecular formula C14H9ClN2O3 B11838654 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

Cat. No.: B11838654
M. Wt: 288.68 g/mol
InChI Key: PCNOQAJZQMDKED-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl₃), which leads to substituted isoxazoles in good yields under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the methyl group on the isoxazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3

InChI Key

PCNOQAJZQMDKED-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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